molecular formula C21H20N2O2 B8634564 2'-1-(2-Pyridyl)ethyl-p-anisanilide CAS No. 58754-28-2

2'-1-(2-Pyridyl)ethyl-p-anisanilide

Cat. No.: B8634564
CAS No.: 58754-28-2
M. Wt: 332.4 g/mol
InChI Key: FILCVWTUSLNOIX-UHFFFAOYSA-N
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Description

2'-1-(2-Pyridyl)ethyl-p-anisanilide is a synthetic organic compound characterized by a pyridyl group (2-pyridyl) attached via an ethyl linker to a para-anisanilide moiety (methoxy-substituted aniline). This structure confers unique electronic and steric properties, making it relevant in coordination chemistry, materials science, and pharmaceutical research.

Properties

CAS No.

58754-28-2

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

4-methoxy-N-[2-(1-pyridin-2-ylethyl)phenyl]benzamide

InChI

InChI=1S/C21H20N2O2/c1-15(19-8-5-6-14-22-19)18-7-3-4-9-20(18)23-21(24)16-10-12-17(25-2)13-11-16/h3-15H,1-2H3,(H,23,24)

InChI Key

FILCVWTUSLNOIX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC)C3=CC=CC=N3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Luminescent Pyridyl-Containing Complexes

Compounds such as scandium, europium, and terbium 1-(2-pyridyl)naphtholate complexes (e.g., Sc[1-(2-pyridyl)naphtholate]₃) share the 2-pyridyl motif but differ in their aromatic backbone (naphtholate vs. anisanilide). Key findings from these analogs include:

  • Luminescence Properties : Europium complexes exhibit strong red emission (λₑₘ ≈ 615 nm) due to f-f transitions, while terbium analogs show green luminescence (λₑₘ ≈ 545 nm) . The absence of lanthanide ions in 2'-1-(2-pyridyl)ethyl-p-anisanilide likely limits its intrinsic luminescence, but its pyridyl group could act as a ligand for metal coordination to enhance optical properties.
  • Quantum Yields : Scandium complexes display moderate quantum yields (Φ = 0.15–0.25), suggesting that electron-donating substituents (e.g., methoxy in p-anisanilide) might further tune emissive behavior .
Data Table 1: Luminescence Comparison
Compound Emission λ (nm) Quantum Yield (Φ) Key Functional Groups
Eu[1-(2-pyridyl)naphtholate]₃ 615 0.45 2-pyridyl, naphtholate
This compound N/A* N/A* 2-pyridyl, p-methoxyanilide

*Direct data unavailable; inferred from structural analogs.

Thermodynamic Stability and Reactivity

Phosphonic acid derivatives with pyridyl groups, such as 1-(N-butylamino)-1-(2-pyridyl)-methylphosphonic acid, provide insights into thermodynamic stability:

  • Activation Entropy (ΔS≠): Pyridyl-substituted phosphonic acids exhibit large negative ΔS≠ values (≈ -50 J/K·mol), indicative of associative transition states . In contrast, non-pyridyl analogs (e.g., 1-(N-phenylamino)-1-phenyl-methylphosphonic acid) show positive ΔS≠ (≈ +198.8 J/K·mol), suggesting divergent decomposition pathways (elimination vs. coordination-controlled processes) .
  • Implications for this compound : The electron-rich pyridyl and methoxy groups may stabilize transition states, reducing activation entropy and favoring specific reaction mechanisms.

Solubility and Bioavailability

While direct data on this compound are lacking, analogs like Ethyl 2-(piperidin-4-yl)acetate highlight the role of functional groups in physicochemical properties:

  • Log Po/w (Octanol-Water Partition Coefficient): Piperidine-containing compounds often exhibit Log Po/w ≈ 1.2–1.8, suggesting moderate lipophilicity . The pyridyl and methoxy groups in this compound may increase polarity, lowering Log Po/w compared to purely alkyl-substituted analogs.
  • Solubility : Methoxy groups enhance aqueous solubility, while pyridyl moieties may introduce pH-dependent solubility due to protonation at acidic pH.
Data Table 2: Physicochemical Properties
Property This compound (Predicted) Ethyl 2-(piperidin-4-yl)acetate
Molecular Weight ~300–350 g/mol 171.24 g/mol
Log Po/w ~1.0–1.5 1.2
Aqueous Solubility Moderate (pH-dependent) High
Hydrogen Bond Acceptors 4–5 2

Research Findings and Limitations

  • Key Insights :
    • The 2-pyridyl group enhances metal-binding capacity and may enable catalytic or sensing applications.
    • The p-methoxyanilide moiety likely improves solubility and steric shielding, altering reactivity compared to naphtholate or phosphonic acid analogs.
  • Limitations: No direct studies on this compound were found in the provided evidence; comparisons rely on structural analogs. Experimental validation is needed for luminescence, stability, and bioavailability metrics.

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